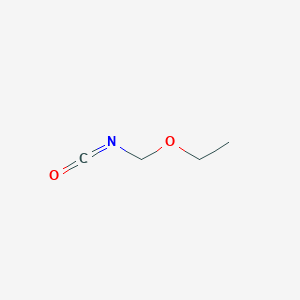![molecular formula C14H12N2OS B13510012 1-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-3-thiol](/img/structure/B13510012.png)
1-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-3-thiol is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family.
Vorbereitungsmethoden
The synthesis of 1-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-3-thiol can be achieved through several synthetic routes. One common method involves the cyclocondensation of 4-methoxyphenylhydrazine with 2-mercapto-3-pyridinecarboxaldehyde under acidic conditions . Another approach is the cycloaddition reaction of 4-methoxyphenyl isothiocyanate with 2-aminopyridine . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield .
Analyse Chemischer Reaktionen
1-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-3-thiol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its corresponding thioether using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions include disulfides, thioethers, and substituted derivatives .
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-3-thiol has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-3-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as kinases, by binding to their active sites . This inhibition can lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and inflammation .
Vergleich Mit ähnlichen Verbindungen
1-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-3-thiol can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine derivatives: These compounds also exhibit diverse biological activities but differ in their chemical structure and reactivity.
Imidazo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure but have different functional groups, leading to variations in their biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiol group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H12N2OS |
|---|---|
Molekulargewicht |
256.32 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)-2H-imidazo[1,5-a]pyridine-3-thione |
InChI |
InChI=1S/C14H12N2OS/c1-17-11-7-5-10(6-8-11)13-12-4-2-3-9-16(12)14(18)15-13/h2-9H,1H3,(H,15,18) |
InChI-Schlüssel |
GFNQMXZZJQAJHC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C3C=CC=CN3C(=S)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















